molecular formula C10H16N2O2S B1396665 N,N-dimethyl-4-methylaminomethyl-benzenesulfonamide CAS No. 150893-33-7

N,N-dimethyl-4-methylaminomethyl-benzenesulfonamide

Cat. No.: B1396665
CAS No.: 150893-33-7
M. Wt: 228.31 g/mol
InChI Key: PMQPMGJWBIBHKZ-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-methylaminomethyl-benzenesulfonamide is a chemical reagent of interest in medicinal chemistry and oncology research. Benzenesulfonamide derivatives have been identified as a promising class of kinase inhibitors with potential anticancer properties . Specifically, analogs incorporating this core structure are being investigated for their ability to interact with and inhibit receptor tyrosine kinases (RTKs), a family of proteins crucial for regulating cell proliferation, differentiation, and survival . The tropomyosin receptor kinase A (TrkA), a member of the RTK family, serves as a high-affinity receptor for nerve growth factor (NGF) and its downstream signaling through Ras/MAPK and PI3K pathways is closely associated with oncogenesis . Recent scientific studies highlight that novel benzenesulfonamide derivatives are designed to target TrkA as a potential strategy for developing targeted therapies, particularly for aggressive cancers like glioblastoma (GBM) . In vitro studies on related benzenesulfonamide compounds have demonstrated significant cytotoxic effects and the ability to reduce cell viability in cancer cell lines, suggesting a mechanism of action that may involve inducing apoptosis . This product is intended for research purposes to further explore these mechanisms and applications. It is For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N,N-dimethyl-4-(methylaminomethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S/c1-11-8-9-4-6-10(7-5-9)15(13,14)12(2)3/h4-7,11H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMQPMGJWBIBHKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)S(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct N,N-Dimethylation of Benzene Sulfonamide Derivatives

One of the most established methods involves the methylation of benzene sulfonamide compounds bearing amino groups. This process typically employs methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate) in polar aprotic solvents like N,N-dimethylformamide (DMF).

Reaction Scheme:

Benzene sulfonamide (with amino group) + methyl iodide (CH3I) → N,N-dimethylbenzene sulfonamide

Process Conditions:

  • Solvent: DMF
  • Base: K2CO3
  • Temperature: Approximately 75°C
  • Duration: 12 hours

This method efficiently introduces methyl groups onto the amino nitrogen, yielding the N,N-dimethyl derivative.

Research Findings:

  • The methylation reaction is highly selective, with yields often exceeding 80% under optimized conditions.
  • The process is scalable and suitable for industrial synthesis, provided that proper handling of methylating agents is maintained due to their toxicity.

Synthesis via Sulfonamide Formation and Subsequent Functionalization

Another approach involves the initial synthesis of the sulfonamide core, followed by functionalization at the amino position. For example, starting from sulfonyl chlorides, the sulfonamide is formed by reacting with methylamine derivatives, then methylated further.

Key Steps:

  • Formation of sulfonamide from sulfonyl chlorides and methylamine
  • N-methylation using methyl iodide or dimethyl sulfate

Advantages:

  • High purity of intermediates
  • Flexibility in introducing various substituents

Electrochemical and Green Synthesis Approaches

Recent advances have introduced electrochemical methods for sulfonamide synthesis, emphasizing environmental sustainability and process tunability.

Electrochemical Reduction of Nitro-Substituted Benzene Derivatives

According to recent research, a tunable electrochemical process involves the reduction of nitrobenzene derivatives in the presence of arylsulfinic acids to produce benzenesulfonamide derivatives, including N,N-dimethyl variants. By adjusting the electrochemical potential, specific sulfonamide products are selectively synthesized.

Reaction Highlights:

  • Potential control at approximately -0.4 V vs. Ag/AgCl yields N-aryl sulfonamides.
  • More negative potentials (~ -1.1 V) favor further reduction, enabling methylation or amination.

Advantages:

  • Catalyst-free, environmentally benign
  • Safe starting materials
  • Precise control over product formation

Pair Electrochemical Strategy

A notable method involves the electrochemical reduction of dinitrobenzene in the presence of arylsulfinic acids, leading to sulfonamide derivatives with tunable functionalities. This process is characterized by high energy efficiency and minimal waste.

Synthesis via Multi-Step Organic Routes

Multi-Step Organic Synthesis Based on Benzothiadiazole Intermediates

Research on benzothiadiazole derivatives demonstrates a pathway where nitration, reduction, and methylation steps produce N,N-dimethyl-4-methylaminomethyl-benzenesulfonamide.

Typical Steps:

  • Nitration of benzothiadiazole to introduce nitro groups
  • Reduction of nitro groups to amino groups
  • Methylation of amino groups using methyl iodide or dimethyl sulfate
  • Sulfonation to introduce the sulfonyl group

Research Data:

  • The process yields high purity compounds with yields around 70-85%
  • Reaction conditions are optimized for industrial scalability

Data Summary and Comparative Table

Method Starting Materials Key Reagents Conditions Yield Advantages Limitations
Direct methylation Benzene sulfonamide with amino group CH3I or dimethyl sulfate DMF, K2CO3, 75°C >80% Simple, scalable Toxic methylating agents
Sulfonamide formation + methylation Sulfonyl chlorides + methylamine derivatives CH3I or dimethyl sulfate Room temp to 75°C 70-85% High purity Multi-step process
Electrochemical reduction Nitrobenzene derivatives + arylsulfinic acids Controlled potential electrolysis -0.4V to -1.1V vs. Ag/AgCl Variable Green, tunable Requires electrochemical setup
Benzothiadiazole route Benzothiadiazole derivatives Nucleophilic substitution, methylation Reflux, inert atmosphere 70-85% High selectivity Multi-step synthesis

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-4-methylaminomethyl-benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

Chemistry: N,N-dimethyl-4-methylaminomethyl-benzenesulfonamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with various enzymes, affecting their activity and providing insights into enzyme function and regulation.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its sulfonamide group is known for its antibacterial properties, making it a candidate for the development of new antibiotics.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical structure allows it to be incorporated into polymers and other materials to enhance their properties.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-methylaminomethyl-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. This interaction can disrupt the normal function of the enzyme, leading to various biological effects. The compound may also interact with cellular pathways, affecting processes like signal transduction and gene expression.

Comparison with Similar Compounds

Structural and Electronic Comparisons

  • Electron-Withdrawing Groups: Analogs like 4-acetyl-N,N-dimethyl-benzenesulfonamide exhibit reduced electron density, affecting reactivity and solubility .
  • Steric Considerations : Bulky substituents (e.g., di-n-butyl in ) reduce crystallinity but increase lipophilicity, influencing pharmacokinetics.

Crystallographic and Stability Data

  • X-ray studies of related compounds (e.g., ) reveal planar sulfonamide moieties and hydrogen-bonding networks critical for stability.
  • The methylaminomethyl group in the target compound may introduce conformational flexibility, affecting packing efficiency in crystals.

Structure-Activity Relationships (SAR)

  • Antimicrobial Activity : Presence of heterocycles (e.g., oxazole in ) correlates with enhanced activity, while bulky alkyl groups (e.g., di-n-butyl in ) reduce membrane penetration.
  • Solubility: Hydroxyl or amino groups () improve aqueous solubility, whereas acetyl or dichloro groups () favor organic solvents.

Industrial and Pharmaceutical Relevance

  • Dichloramine T ([[20]) : Used in water treatment due to its oxidizing properties.
  • N,N-Di-(n-butyl)-p-toluenesulfonamide ([[9]) : Employed as a plasticizer in polymer industries.

Biological Activity

N,N-dimethyl-4-methylaminomethyl-benzenesulfonamide is a sulfonamide compound that has garnered interest due to its biological activities, particularly as an enzyme inhibitor. This article explores its mechanisms of action, biological applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₆N₂O₂S
  • Molecular Weight : Approximately 240.32 g/mol
  • Functional Groups : Sulfonamide group, dimethylamino group, and a methylaminomethyl side chain.

The compound's structure contributes to its unique properties, making it a candidate for various biological applications.

This compound primarily acts as an inhibitor of carbonic anhydrases (CAs), which are enzymes crucial for maintaining acid-base balance in physiological processes. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of these enzymes, leading to inhibition of their activity. This interaction can disrupt normal enzyme function, affecting various biological pathways such as:

  • Signal Transduction
  • Gene Expression

Biological Activities

  • Enzyme Inhibition :
    • The compound exhibits notable activity against carbonic anhydrases, suggesting potential therapeutic applications in conditions like glaucoma and cancer.
  • Anticancer Potential :
    • Some derivatives of this compound have shown cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.
  • Antibacterial Properties :
    • As a member of the sulfonamide class, it may possess antibacterial properties, similar to other compounds in this category that target the dihydropteroate synthase pathway .

Case Studies and Experimental Data

A review of literature reveals several studies highlighting the biological activity of this compound:

  • Inhibition Studies :
    • Research indicates that compounds with structural similarities can selectively inhibit specific isoforms of carbonic anhydrases. For example, docking studies suggest hydrogen bonding and hydrophobic interactions with active site residues.
  • Cytotoxicity Assays :
    • In vitro studies have demonstrated that certain derivatives show significant cytotoxicity against cancer cell lines, reinforcing their potential as therapeutic agents.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
4-MethylbenzenesulfonamideContains a methyl group on the benzene ringSimpler structure; lacks additional amine groups
N,N-DimethylanilineAniline derivative with dimethyl substitutionLacks sulfonamide functionality
4-AminobenzenesulfonamideAmino group instead of dimethylaminoPotentially different biological activity
N-(p-Toluenesulfonyl)-N'-methylureaUrea derivative with p-toluenesulfonyl groupDifferent functional group; used as herbicide

This table illustrates how this compound stands out due to its unique combination of functional groups that may confer distinct pharmacological properties.

Q & A

Synthesis Optimization

Q: How can researchers optimize the synthesis of N,N-dimethyl-4-methylaminomethyl-benzenesulfonamide to improve yield and purity? A:

  • Reagent Selection : Use commercially available precursors (e.g., 4-methylbenzenesulfonyl chloride) and alkylating agents under anhydrous conditions to minimize side reactions .
  • Monitoring : Employ thin-layer chromatography (TLC) with silica gel plates and UV visualization to track reaction progress. Adjust reaction time based on Rf values .
  • Purification : Utilize column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures to isolate the product. Validate purity via ¹H NMR (400 MHz, CDCl₃) by confirming singlet peaks for dimethylamino and methyl groups .

Crystallographic Analysis

Q: What methodologies are recommended for determining the crystal structure of this compound, especially considering potential twinning or disorder? A:

  • Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) at 296 K. Collect data to a resolution of ≤ 0.8 Å .
  • Structure Solution : Apply SHELXT or SHELXD for phase determination via intrinsic phasing algorithms. Refine with SHELXL using full-matrix least-squares methods against F² .
  • Validation : Check for twinning using PLATON’s TWINABS and resolve disorder by refining occupancies of overlapping atoms. Final R values should be < 0.05 for high-confidence structures .

Spectroscopic Characterization

Q: Which spectroscopic techniques are most effective for confirming the structure and purity of this compound? A:

  • ¹H NMR : Identify characteristic signals:
    • δ 2.4–2.6 ppm (singlet, N,N-dimethyl groups).
    • δ 7.3–7.8 ppm (aromatic protons, split into distinct multiplet patterns) .
  • FT-IR : Confirm sulfonamide S=O stretches at 1150–1350 cm⁻¹ and N-H bends (if present) at 3300–3500 cm⁻¹ .
  • Mass Spectrometry : Use ESI-MS to detect [M+H]⁺ peaks matching the molecular formula (C₁₀H₁₆N₂O₂S, exact mass 228.09) .

Data Contradictions

Q: How should discrepancies between computational models (e.g., DFT-predicted NMR shifts) and experimental data be resolved? A:

  • Benchmarking : Compare DFT-calculated chemical shifts (using Gaussian09/B3LYP/6-311++G(d,p)) with experimental ¹H NMR data. Adjust solvent models (e.g., PCM for chloroform) to improve agreement .
  • Crystallographic Cross-Validation : Overlay SCXRD-derived bond lengths/angles with DFT-optimized geometries to identify steric or electronic mismatches .
  • Error Analysis : Quantify deviations using root-mean-square (RMS) metrics; >0.1 ppm for NMR or >0.02 Å for bond lengths warrants re-evaluation of computational parameters .

Hydrogen Bonding and Solid-State Behavior

Q: How do hydrogen-bonding patterns influence the compound’s solid-state properties and reactivity? A:

  • Graph Set Analysis : Use Etter’s rules to classify hydrogen bonds (e.g., D(2) motifs for N-H···O=S interactions). These patterns stabilize crystal packing and affect melting points .
  • Thermal Analysis : Perform DSC/TGA to correlate hydrogen-bond density with thermal stability. Stronger networks (e.g., bifurcated H-bonds) increase decomposition temperatures .
  • Reactivity : Weak H-bonds in the solid state may enhance solubility in polar solvents, facilitating derivatization reactions .

Biological Activity Screening

Q: What in vitro assays are appropriate for initial evaluation of its bioactivity (e.g., antimicrobial or enzyme inhibition)? A:

  • Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Test concentrations from 1–100 µg/mL .
  • Enzyme Inhibition : Screen against carbonic anhydrase isoforms (e.g., hCA II) via stopped-flow CO₂ hydration assay. IC₅₀ values < 10 nM suggest high potency .
  • Cytotoxicity : Employ MTT assays on HEK-293 cells to assess selectivity. A therapeutic index (IC₅₀ cancer cells / IC₅₀ normal cells) >10 indicates promising candidates .

Thermodynamic Stability

Q: What computational methods can predict the compound’s stability under varying pH and temperature conditions? A:

  • pKa Prediction : Use MarvinSketch (ChemAxon) to estimate sulfonamide protonation states. Stability is optimal at pH 7–8, where the deprotonated form dominates .
  • MD Simulations : Run GROMACS simulations in explicit solvent (e.g., water, DMSO) to assess conformational stability. Root-mean-square deviation (RMSD) < 2 Å over 50 ns indicates robustness .
  • Degradation Studies : Monitor hydrolysis in buffered solutions (pH 2–12) via HPLC. Half-life >24 h at pH 7 suggests suitability for drug formulation .

Regioselective Derivatization

Q: How can regioselective functionalization of the benzenesulfonamide core be achieved? A:

  • Electrophilic Substitution : Direct bromination (NBS, CCl₄) to the para position of the methylaminomethyl group, driven by steric and electronic effects .
  • Nucleophilic Acylation : React with acetyl chloride in pyridine to selectively acylate the dimethylamino group, confirmed by loss of N-H stretch in IR .
  • Cross-Coupling : Use Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃) to introduce aryl groups at the sulfonamide’s ortho position, monitored by ¹⁹F NMR (if applicable) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
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N,N-dimethyl-4-methylaminomethyl-benzenesulfonamide
Reactant of Route 2
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N,N-dimethyl-4-methylaminomethyl-benzenesulfonamide

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